5-Fluorouracil-15N2

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

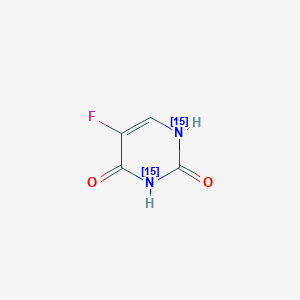

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-(1,3-15N2)1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHASVSINZRGABV-AKZCFXPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)[15NH]C(=O)[15NH]1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584013 | |

| Record name | 5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68941-95-7 | |

| Record name | 5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluorouracil-15N2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluorouracil-15N2: A Technical Guide for Researchers

An In-depth Examination of a Key Isotopic Tracer in Cancer Research and Drug Development

Introduction

5-Fluorouracil-15N2 is a stable isotope-labeled analog of the widely used antineoplastic drug, 5-Fluorouracil (5-FU). In this molecule, the two nitrogen atoms in the pyrimidine ring are replaced with the heavy isotope ¹⁵N. This isotopic substitution makes it an invaluable tool for researchers in various fields, particularly in pharmacology, drug metabolism, and cancer biology. The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays for the therapeutic drug monitoring of 5-FU. Its near-identical chemical and physical properties to the parent drug, coupled with its distinct mass, allow for precise and accurate quantification of 5-FU in biological matrices.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed (proposed) synthesis protocol, its mechanism of action, and a representative experimental workflow for its application in metabolic tracer studies.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

| Property | Value | Reference |

| Molecular Formula | C₄H₃F¹⁵N₂O₂ | [1] |

| Molecular Weight | 132.06 g/mol | [1] |

| Exact Mass | 132.01192529 Da | [2] |

| Appearance | Solid | [3] |

| Melting Point | 282-286 °C | [3] |

| Isotopic Purity | ≥98 atom % ¹⁵N | [1] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Very Slightly, Heated), Water (Slightly) | [3] |

| InChI Key | GHASVSINZRGABV-AKZCFXPHSA-N | [2] |

| CAS Number | 68941-95-7 | [2] |

Experimental Protocols

Proposed Synthesis of this compound

Materials:

-

Methyl fluoroacetate

-

Ethyl formate

-

Sodium methoxide

-

Toluene

-

Methanol

-

¹⁵N-labeled Urea ((¹⁵NH₂)₂CO)

-

Concentrated Hydrochloric Acid

-

Nitrogen gas

Procedure:

-

Reaction Setup: A reaction vessel is charged with toluene and sodium methoxide under a nitrogen atmosphere.

-

Condensation: A portion of ethyl formate is added dropwise to the stirred solution. Subsequently, a mixture of methyl fluoroacetate and the remaining ethyl formate is added dropwise while maintaining the reaction temperature. The mixture is stirred to allow for the condensation reaction to proceed, forming the sodium salt of 2-fluoro-3-hydroxy-acrylate methyl ester.

-

Cyclization: Methanol and additional sodium methoxide are added to the reaction mixture. The temperature is then reduced, and ¹⁵N-labeled urea is added. This initiates the cyclization reaction to form the ¹⁵N-labeled 5-fluorouracil ring.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. Water is added to the residue, and the mixture is cooled and stirred.

-

Precipitation: The pH of the solution is carefully adjusted to 3-4 with concentrated hydrochloric acid to precipitate the this compound.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried to yield the final product. Further purification can be achieved by recrystallization.

Note: This is a proposed synthesis and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry.

Quantification of 5-Fluorouracil in Plasma using HPLC-MS/MS with this compound as an Internal Standard

This protocol describes a typical application of this compound.

Materials:

-

Plasma samples from patients treated with 5-Fluorouracil

-

This compound (internal standard)

-

Acetonitrile

-

Formic acid

-

Water (HPLC grade)

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: To a known volume of plasma, a specific amount of this compound internal standard solution is added.

-

Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Extraction: The supernatant containing 5-Fluorouracil and the internal standard is collected.

-

LC-MS/MS Analysis: The extracted sample is injected into the HPLC-MS/MS system.

-

Chromatographic Separation: A gradient elution is performed using a mobile phase consisting of water and acetonitrile with a small percentage of formic acid on a C18 column to separate 5-Fluorouracil from other plasma components.

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 5-Fluorouracil and this compound are monitored.

-

-

Quantification: A calibration curve is generated using known concentrations of unlabeled 5-Fluorouracil spiked into blank plasma and the fixed concentration of the internal standard. The concentration of 5-Fluorouracil in the patient samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mechanism of Action

This compound, being structurally and functionally analogous to 5-Fluorouracil, is expected to follow the same metabolic pathways and exert its cytotoxic effects through identical mechanisms. 5-FU is a prodrug that is converted intracellularly into several active metabolites. These metabolites interfere with DNA and RNA synthesis, leading to cell death.

The primary mechanisms of action are:

-

Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis. The lack of dTTP results in "thymineless death" in rapidly dividing cancer cells.

-

Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate. This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and cell death.

-

Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.

Visualizations

Anabolic and Catabolic Pathways of 5-Fluorouracil

Caption: Metabolic pathways of 5-Fluorouracil.

Experimental Workflow for a this compound Metabolic Tracer Study

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluorouracil-15N2

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Fluorouracil-15N2, a crucial labeled compound for researchers, scientists, and drug development professionals. This document details the synthetic pathway, experimental protocols, and in-depth characterization of this isotopically labeled analog of the widely used antineoplastic agent, 5-Fluorouracil.

Introduction

5-Fluorouracil (5-FU) is a pyrimidine analog that has been a cornerstone of cancer chemotherapy for decades.[1] Its mechanism of action involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cytotoxicity in rapidly dividing cancer cells.[2] The 15N2-labeled version of 5-FU, where both nitrogen atoms in the pyrimidine ring are the heavy isotope 15N, serves as an invaluable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative mass spectrometry-based assays.[3] This guide outlines a robust method for its synthesis and the analytical techniques for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is achieved through a well-established chemical pathway adapted for the incorporation of the 15N isotopes. The primary strategy involves the cyclization of a fluoro-substituted three-carbon unit with [1,3-15N2]urea. A common and effective method starts with the condensation of ethyl fluoroacetate with ethyl formate to form ethyl 2-fluoro-3-oxopropanoate, which is then reacted with [1,3-15N2]urea to yield the target molecule.

Synthesis Workflow

The overall synthetic workflow is depicted in the diagram below.

References

A Technical Guide to 5-Fluorouracil-15N2: Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and enrichment of 5-Fluorouracil-15N2 (¹⁵N₂-5-FU), a critical isotopically labeled compound used in pharmaceutical research. Understanding these parameters is essential for the accurate design, execution, and interpretation of studies involving ¹⁵N₂-5-FU, particularly in drug metabolism, pharmacokinetics (DMPK), and as an internal standard for quantitative analysis.

Introduction to 5-Fluorouracil and Isotopic Labeling

5-Fluorouracil (5-FU) is a pyrimidine analog widely used as a chemotherapeutic agent, primarily in the treatment of colorectal, breast, and gastric cancers.[1][2] Its mechanism of action involves the inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA, ultimately leading to cell death.[1][3][4]

Stable isotope labeling, the substitution of an atom with its non-radioactive isotope (e.g., ¹⁴N with ¹⁵N), is a powerful technique in drug discovery and development.[5][] Labeling 5-FU with two ¹⁵N atoms (this compound) creates a molecule that is chemically identical to the parent drug but has a distinct mass.[][7] This mass difference allows for its precise differentiation and quantification in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8] ¹⁵N₂-5-FU is frequently used as an internal standard in bioanalytical methods to ensure accuracy and precision in quantifying unlabeled 5-FU in plasma and other biological samples.[9][10]

Differentiating Isotopic Purity and Isotopic Enrichment

While often used interchangeably, isotopic purity and isotopic enrichment are distinct parameters crucial for characterizing isotopically labeled compounds.

-

Isotopic Enrichment refers to the percentage of a specific isotope at a given atomic position. For this compound, it represents the mole fraction of ¹⁵N at the N1 and N3 positions of the pyrimidine ring.[11]

-

Isotopic Purity (or Species Abundance) refers to the percentage of molecules in a sample that contain the specified number of isotopic labels.[11] For ¹⁵N₂-5-FU, this is the proportion of molecules that are the M+2 species (containing two ¹⁵N atoms) relative to other isotopologues (e.g., M+0 with no ¹⁵N, or M+1 with one ¹⁵N).[11]

dot

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry [simsonpharma.com]

- 8. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The analysis of 5-fluorouracil in human plasma by gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICIMS) with stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

Navigating the Metabolic Maze: A Technical Guide to the Biological Stability of ¹⁵N Labeled 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the biological stability of ¹⁵N labeled 5-Fluorouracil (5-FU), a critical consideration for researchers leveraging this stable isotope-labeled compound in metabolic, pharmacokinetic, and pharmacodynamic studies. Understanding the fate of the ¹⁵N label within the complex network of 5-FU's metabolic pathways is paramount for accurate data interpretation and the design of robust experimental protocols.

Executive Summary

5-Fluorouracil, a cornerstone of various chemotherapy regimens, exerts its cytotoxic effects through metabolic activation into fluorinated pyrimidine nucleotides. These active metabolites interfere with DNA and RNA synthesis, ultimately leading to cell death.[1][2] The use of stable isotope-labeled 5-FU, particularly with ¹⁵N, has become an invaluable tool for tracing its metabolic fate. This guide elucidates that the ¹⁵N label on the pyrimidine ring of 5-FU exhibits high biological stability. This stability is inferred from the well-documented anabolic and catabolic pathways of 5-FU, which predominantly maintain the integrity of the pyrimidine ring or its nitrogen-containing open-chain catabolites.

Anabolic and Catabolic Fates of the ¹⁵N Label

The biological journey of ¹⁵N labeled 5-FU can be broadly categorized into two main pathways: anabolism, leading to therapeutically active compounds, and catabolism, resulting in inactive excretion products.

Anabolic Pathway: Retention of the ¹⁵N Labeled Ring

The anabolic activation of 5-FU involves its conversion into several key metabolites, each retaining the core pyrimidine structure and, consequently, the ¹⁵N label.

| Metabolite | Abbreviation | Role | ¹⁵N Label Stability |

| Fluorouridine Monophosphate | FUMP | Precursor to other active metabolites | High |

| Fluorouridine Diphosphate | FUDP | Precursor to FUTP and FdUDP | High |

| Fluorouridine Triphosphate | FUTP | Incorporation into RNA, leading to RNA damage | High |

| Fluorodeoxyuridine Monophosphate | FdUMP | Inhibition of thymidylate synthase, disrupting DNA synthesis | High |

Catabolic Pathway: Fate of the ¹⁵N Label Following Ring Opening

The majority of administered 5-FU is catabolized, primarily in the liver, by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2] This pathway involves the opening of the pyrimidine ring; however, the nitrogen atoms are conserved in the downstream metabolites.

| Metabolite | Abbreviation | Description | ¹⁵N Label Stability |

| Dihydrofluorouracil | DHFU | Reduced form of 5-FU | High |

| α-fluoro-β-ureidopropionic acid | FUPA | Product of pyrimidine ring opening | High |

| α-fluoro-β-alanine | FBAL | Final major catabolite excreted in urine | High |

The retention of the nitrogen atoms in FBAL, the major urinary catabolite, provides strong evidence for the stability of the ¹⁵N label throughout the catabolic process.

Signaling and Metabolic Pathways

The metabolic transformation of 5-FU is a complex process involving multiple enzymes. The following diagram illustrates the key anabolic and catabolic pathways.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of ¹⁵N-5-FU in Cryopreserved Human Hepatocytes

Objective: To determine the rate of metabolism of ¹⁵N-5-FU and identify its major ¹⁵N-containing metabolites in a primary human hepatocyte culture.

Materials:

-

¹⁵N-labeled 5-Fluorouracil (¹⁵N₂-5-FU)

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

12-well collagen-coated plates

-

Incubator (37°C, 5% CO₂)

-

Acetonitrile (ACN) with 1% formic acid (quenching solution)

-

LC-MS/MS system

Methodology:

-

Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes in 12-well collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.

-

Incubation:

-

Prepare a stock solution of ¹⁵N₂-5-FU in a suitable solvent (e.g., DMSO, then dilute in media).

-

Aspirate the plating medium from the hepatocytes and replace it with fresh, pre-warmed medium containing ¹⁵N₂-5-FU at the desired final concentration (e.g., 10 µM).

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect both the cell lysate and the supernatant.

-

For each time point, aspirate the supernatant and transfer it to a clean tube.

-

To the remaining cell monolayer, add ice-cold quenching solution (ACN with 1% formic acid) to lyse the cells and precipitate proteins. Scrape the wells and collect the lysate.

-

-

Sample Processing:

-

Centrifuge the collected samples (supernatant and lysate) at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet proteins and cell debris.

-

Transfer the supernatant to new tubes for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method capable of separating and detecting ¹⁵N₂-5-FU and its expected ¹⁵N-labeled metabolites (DHFU, FUPA, FBAL, FUMP, etc.).

-

Monitor the mass transitions specific to the ¹⁵N-labeled compounds.

-

-

Data Analysis:

-

Quantify the concentration of ¹⁵N₂-5-FU and its metabolites at each time point.

-

Calculate the metabolic rate and half-life of ¹⁵N₂-5-FU.

-

Confirm the presence of the ¹⁵N label in the identified metabolites by observing the expected mass shift compared to unlabeled standards.

-

Protocol 2: In Vivo Pharmacokinetic Study of ¹⁵N-5-FU in a Murine Model

Objective: To characterize the pharmacokinetic profile of ¹⁵N-5-FU and its major ¹⁵N-containing metabolites in plasma and urine of mice following intravenous administration.

Materials:

-

¹⁵N-labeled 5-Fluorouracil (¹⁵N₂-5-FU) sterile solution

-

Laboratory mice (e.g., BALB/c)

-

Metabolic cages for urine collection

-

Blood collection supplies (e.g., heparinized capillaries)

-

Centrifuge

-

Acetonitrile (ACN) with 1% formic acid

-

LC-MS/MS system

Methodology:

-

Dosing: Administer a single intravenous (IV) bolus dose of ¹⁵N₂-5-FU to the mice via the tail vein.

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-dose.

-

Immediately process the blood to obtain plasma by centrifugation.

-

-

Urine Collection: House the mice in metabolic cages and collect urine over a specified period (e.g., 0-24 hours).

-

Sample Preparation:

-

Plasma: Precipitate proteins by adding a known volume of ice-cold ACN with 1% formic acid to the plasma samples. Vortex and centrifuge.

-

Urine: Dilute urine samples with an appropriate buffer or mobile phase.

-

-

LC-MS/MS Analysis:

-

Analyze the processed plasma and urine samples using a validated LC-MS/MS method to quantify ¹⁵N₂-5-FU and its ¹⁵N-labeled metabolites.

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, AUC) for ¹⁵N₂-5-FU from the plasma concentration-time data.

-

Quantify the amount of ¹⁵N₂-5-FU and its major ¹⁵N-labeled catabolite, ¹⁵N-FBAL, excreted in the urine to perform a partial mass balance assessment.

-

Workflow Diagrams

Conclusion

The biological stability of the ¹⁵N label in 5-Fluorouracil is robust and well-supported by our current understanding of its metabolic fate. Both anabolic and catabolic pathways largely preserve the nitrogen atoms of the pyrimidine ring within the resulting metabolites. This inherent stability makes ¹⁵N-labeled 5-Fluorouracil an exceptional tool for researchers in drug development, enabling precise and reliable tracing of the drug and its metabolites in complex biological systems. The provided experimental protocols offer a foundational framework for conducting in vitro and in vivo studies to further characterize the metabolism and disposition of this important anticancer agent.

References

5-Fluorouracil-15N2 CAS number and molecular weight

An In-depth Technical Guide to 5-Fluorouracil-15N2

This technical guide provides comprehensive information on this compound, a stable isotope-labeled version of the widely used antineoplastic agent 5-Fluorouracil. This document is intended for researchers, scientists, and professionals in drug development, offering key data, metabolic pathways, and illustrative experimental contexts.

Core Compound Data

This compound is the isotopically labeled counterpart of 5-Fluorouracil, where the two nitrogen atoms in the pyrimidine ring are replaced with the heavy isotope ¹⁵N. This labeling makes it a valuable tool in metabolic and pharmacokinetic studies.

| Parameter | Value | References |

| CAS Number | 68941-95-7 | [][2][3][4][5][6][7] |

| Molecular Formula | C₄H₃F¹⁵N₂O₂ | [][3] |

| Molecular Weight | 132.06 g/mol | [][6][7][8] |

| Synonyms | This compound, 5-Fluoro-2,4(1H,3H)pyrimidinedione-15N2, 5-FU-15N2 | [] |

| Isotopic Purity | 98 atom % ¹⁵N | [6] |

| Melting Point | 282-286 °C | [] |

Mechanism of Action and Metabolic Pathway

5-Fluorouracil (5-FU) is a pyrimidine analog that functions as an antimetabolite, primarily interfering with DNA synthesis.[][9] Its cytotoxic effects are exerted through its conversion into several active metabolites.[10][11] this compound, as a labeled analog, is utilized in research to trace the metabolic fate and mechanism of action of the parent drug.[][5]

The primary mechanisms of action for 5-FU are:

-

Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, which is crucial for the synthesis of thymidylate (dTMP), a necessary precursor for DNA replication.[9][12] This inhibition leads to a depletion of dTMP, causing "thymineless death" in rapidly dividing cancer cells.[9]

-

Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively.[10][13] This incorporation disrupts RNA processing and function and can lead to DNA damage.[11][12][13]

The metabolic activation and catabolism of 5-FU is a complex process involving several enzymes. The enzyme dihydropyrimidine dehydrogenase (DPD) is the rate-limiting step in the catabolism of 5-FU, breaking down over 80% of the administered dose.[11][12]

Metabolic Pathway of 5-Fluorouracil

The following diagram illustrates the key metabolic pathways of 5-Fluorouracil, from its administration to its anabolic activation and catabolic degradation.

Experimental Protocols

Detailed experimental protocols for this compound are often specific to the research being conducted. However, this section provides a generalized workflow for a common application: a synthesis method for unlabeled 5-Fluorouracil which could be adapted for the labeled compound, and an in vitro drug release study.

Illustrative Synthesis Workflow: Direct Fluorination of Uracil

A common method for synthesizing 5-Fluorouracil is the direct fluorination of uracil.[14][15] The following diagram outlines a generalized workflow for this process in a microchannel reactor system.

General Protocol: In Vitro Drug Release Study

An in vitro drug release study is a common experiment to evaluate the release profile of a drug from a formulation, such as a nanoemulsion.[16]

-

Preparation of Dialysis Membrane: A dialysis membrane is soaked in a phosphate buffer (e.g., pH 7.4) for a specified period, typically 12 hours, to ensure it is fully hydrated and permeable.[16]

-

Sample Preparation: A known quantity of the 5-Fluorouracil formulation (e.g., a nanoemulsion containing the equivalent of 5 mg of 5-FU) is dispersed in a small volume of the phosphate buffer.[16]

-

Loading the Dialysis Bag: The prepared drug sample is placed inside the activated dialysis membrane bag, and both ends are securely sealed.

-

Release Study Setup: The sealed dialysis bag is placed in a larger volume of the same phosphate buffer, which serves as the release medium. The setup is maintained at a constant temperature (e.g., 37°C) and stirred continuously.

-

Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn. An equal volume of fresh buffer is added to maintain a constant volume.

-

Analysis: The concentration of 5-Fluorouracil in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The cumulative amount of drug released is plotted against time to determine the release kinetics.

References

- 2. This compound | CAS 68941-95-7 | LGC Standards [lgcstandards.com]

- 3. vivanls.com [vivanls.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 68941-95-7 [chemicalbook.com]

- 6. This compound | CAS 68941-95-7 | LGC Standards [lgcstandards.com]

- 7. This compound | CAS 68941-95-7 | LGC Standards [lgcstandards.com]

- 8. This compound | C4H3FN2O2 | CID 16213520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fluorouracil - Wikipedia [en.wikipedia.org]

- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 11. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]

- 12. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 15. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]

- 16. An Ideal Approach for Enhancing 5-Fluorouracil Anticancer Efficacy by Nanoemulsion for Cytotoxicity against a Human Hepatoma Cell Line (HepG2 Cells) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: An In-depth Technical Guide to the Fate of 5-Fluorouracil-15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of 5-Fluorouracil (5-FU), with a specific focus on the use of its stable isotope-labeled form, 5-Fluorouracil-15N2, in elucidating its complex intracellular journey. 5-FU remains a cornerstone of chemotherapy for various solid tumors, and a thorough understanding of its metabolic activation (anabolism) and degradation (catabolism) is critical for optimizing its therapeutic efficacy and mitigating its toxicity.

Introduction to 5-Fluorouracil Metabolism

5-Fluorouracil, a fluorinated pyrimidine analog, exerts its cytotoxic effects by interfering with DNA and RNA synthesis. Upon entering the cell, 5-FU is converted into several active metabolites that disrupt these fundamental cellular processes. The metabolic fate of 5-FU is a bifurcation of two competing pathways: the anabolic pathway, which leads to the formation of cytotoxic nucleotides, and the catabolic pathway, which results in the breakdown and inactivation of the drug. It has been demonstrated that 80% to 85% of administered 5-FU is catabolized to inactive metabolites, with only 1 to 3% contributing to the cytotoxic effects through anabolic actions.[1][2]

This compound as a Metabolic Tracer: The use of stable isotope-labeled compounds like this compound is instrumental in metabolic research.[3] By incorporating two heavy nitrogen isotopes, researchers can accurately trace the parent drug and its various metabolites through complex biological systems using mass spectrometry-based techniques. This allows for precise quantification and metabolic flux analysis, providing invaluable insights into the dynamics of 5-FU metabolism in both healthy and cancerous tissues.

The Anabolic Pathway: Activation to Cytotoxicity

The therapeutic efficacy of 5-FU is dependent on its conversion to fluoronucleotides. This multi-step enzymatic process, known as the anabolic pathway, results in the formation of three key active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[1]

-

FdUMP: This metabolite is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The inhibition of TS leads to a depletion of dTTP, disrupting DNA synthesis and repair, ultimately triggering cell death.

-

FUTP: This metabolite is incorporated into RNA in place of uridine triphosphate (UTP), leading to alterations in RNA processing and function.

-

FdUTP: This metabolite can be misincorporated into DNA, causing DNA damage.[1]

The key enzymes involved in the anabolic pathway include orotate phosphoribosyltransferase (OPRT), uridine phosphorylase (UP), uridine kinase (UK), thymidine phosphorylase (TP), and thymidine kinase (TK).

The Catabolic Pathway: Degradation and Inactivation

The majority of administered 5-FU is rapidly broken down through the catabolic pathway, primarily in the liver. This pathway is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting step in 5-FU catabolism.[1] The breakdown of 5-FU proceeds through several intermediates, ultimately leading to the formation of non-toxic, excretable products.

The main catabolites of 5-FU are:

-

Dihydrofluorouracil (DHFU): The product of the initial reduction of 5-FU by DPD.

-

α-fluoro-β-ureidopropionic acid (FUPA): Formed from the cleavage of the pyrimidine ring of DHFU.

-

α-fluoro-β-alanine (FBAL): The final major catabolite, which is then excreted in the urine. Approximately 60–90% of the administered 5-FU is excreted in the urine as FBAL within 24 hours.[1]

Deficiencies in DPD activity can lead to a significant reduction in 5-FU clearance, resulting in increased levels of the drug and its active metabolites, which can cause severe and potentially life-threatening toxicity.[4]

Quantitative Analysis of 5-Fluorouracil and its Metabolites

Table 1: Plasma Concentrations of 5-Fluorouracil and its Metabolites in Colon Cancer Patients

| Compound | Median Cmax (µg/mL) | Median AUC (0-2h) (h x µg/mL) |

| 5-Fluorouracil (5-FU) | 55.44 | 11.59 |

| Dihydrofluorouracil (FUH2) | 6.23 | 5.94 |

Data adapted from a study on colon cancer patients treated with folinic acid and 5-FU 400 mg/m² by intravenous bolus injection.[5]

Table 2: Intracellular Concentrations of 5-FU Nucleotides in PBMCs of Patients Treated with Capecitabine

| Metabolite | Concentration Range on Day 1 (µM) | Concentration Range on Day 14 (µM) |

| FUTP | 0.64 - 14 | |

| FdUTP | ||

| FdUMP |

LOD: Limit of Detection. Data from patients treated with capecitabine, an oral prodrug of 5-FU.[6]

Experimental Protocols

Quantification of 5-Fluorouracil in Plasma using LC-MS/MS with this compound as Internal Standard

This protocol describes a common method for the accurate quantification of 5-FU in plasma samples.

1. Sample Preparation:

- To 300 µL of plasma, add 30 µL of the internal standard solution (1,3-15N2-5FU).

- Deproteinize the sample by centrifugation over a Microcon YM-30 filter.

- To 70 µL of the deproteinized plasma sample, add 2 µL of 25% (w/v) formic acid.

2. LC-MS/MS Analysis:

- Inject 50 µL of the prepared sample into the HPLC-MS/MS system.

- HPLC System: Agilent 1100 system or equivalent.

- Column: Phenomenex Luna HILIC column (3 µm, 150 mm × 2.00 mm, 200 Å).

- Mobile Phase A: 100 mM ammonium formate in water.

- Mobile Phase B: Acetonitrile.

- Gradient: A suitable gradient to separate 5-FU from other plasma components.

- Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., AB Sciex 4000 Qtrap).

- Ionization Mode: Negative electrospray ionization (ESI-).

- MRM Transitions:

- 5-FU: m/z 129.0 → 42.0

- This compound: m/z 131.0 → 43.0

3. Quantification:

- The concentration of 5-FU in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 5-FU.

Analysis of Intracellular 5-Fluorouracil Nucleotides in PBMCs

This protocol outlines the steps for measuring the active metabolites of 5-FU within cells.

1. Cell Lysis and Nucleotide Extraction:

- Isolate PBMCs from patient blood samples.

- Perform cell lysis using a validated method to release intracellular contents while preserving the integrity of the nucleotides.

- Extract the nucleotides from the cell lysate using a suitable solvent, such as methanol.

2. LC-MS/MS Analysis:

- Chromatography: Utilize a chromatographic method optimized for the separation of endogenous and fluorinated nucleotides. A porous graphitic carbon column can be effective.

- Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Orbitrap) for sensitive and specific detection of FUTP, FdUTP, and FdUMP.

- Validation: The assay should be validated for linearity, accuracy, and precision in the relevant concentration ranges in PBMC lysate.[7]

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and an experimental workflow.

Caption: Anabolic pathway of 5-Fluorouracil leading to active metabolites.

Caption: Catabolic pathway of 5-Fluorouracil leading to inactive metabolites.

Caption: Experimental workflow for quantifying 5-FU using LC-MS/MS.

Conclusion

The metabolic fate of 5-Fluorouracil is a complex interplay between anabolic activation and catabolic degradation. A detailed understanding of these pathways is paramount for developing strategies to enhance its therapeutic index. The use of stable isotope-labeled this compound in conjunction with advanced analytical techniques like LC-MS/MS provides a powerful tool for researchers and drug development professionals to quantitatively assess the metabolic flux and intracellular pharmacokinetics of this important anticancer agent. This knowledge can ultimately lead to more personalized and effective cancer therapies.

References

- 1. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancernetwork.com [cancernetwork.com]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies Using 5-Fluorouracil-¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 5-Fluorouracil-¹⁵N₂ (¹⁵N₂-5-FU), a stable isotope-labeled analog of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). The incorporation of the heavy ¹⁵N isotope makes ¹⁵N₂-5-FU an invaluable tool for a range of exploratory studies, particularly in quantitative bioanalysis, metabolic flux analysis, and pharmacokinetic studies, without introducing radioactive risk. This document details the core principles, experimental protocols, and data interpretation associated with its use.

Core Application: Quantitative Bioanalysis via Isotope Dilution Mass Spectrometry

The most prevalent application of ¹⁵N₂-5-FU is as an internal standard (IS) for the accurate quantification of 5-FU in complex biological matrices like plasma, serum, and tissue extracts.[1][2] The principle of this method, known as stable isotope dilution, relies on the near-identical chemical and physical properties of the labeled and unlabeled compounds, ensuring they behave similarly during sample preparation and analysis.

Principle of Isotope Dilution

The core logic involves adding a known quantity of ¹⁵N₂-5-FU to a sample containing an unknown quantity of endogenous 5-FU. Because the labeled standard experiences the same extraction losses and ionization suppression or enhancement as the analyte, the ratio of the mass spectrometer signal from the analyte to the signal from the internal standard remains constant. This ratio is used to calculate the precise concentration of 5-FU in the original sample, correcting for experimental variability.[3]

Experimental Protocol: Quantification of 5-FU in Human Plasma

This protocol is adapted from methodologies described for HPLC-tandem mass spectrometry (HPLC-MS/MS) analysis.[2][3]

-

Sample Preparation:

-

To 300 µL of human plasma, add 30 µL of the internal standard solution (¹⁵N₂-5-FU in methanol).

-

Vortex mix the sample for 30 seconds.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., ethyl acetate with 0.1% formic acid) or by centrifugation through a molecular weight cutoff filter (e.g., Microcon YM-30).[3][4]

-

Centrifuge the sample to pellet precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the dried extract in 75 µL of an appropriate mobile phase, such as 0.1% formic acid in water.[4]

-

-

LC-MS/MS Analysis:

-

System: An ACQUITY UPLC I-Class System coupled to a Xevo TQD Mass Spectrometer or equivalent.[4]

-

Column: A reverse-phase column suitable for polar compounds, such as an ACQUITY UPLC HSS PFP Column (2.1 x 100 mm, 1.8 µm).[4]

-

Mobile Phase: A gradient of water and methanol with 0.1% formic acid is typically used.

-

Injection Volume: 50 µL.[3]

-

Mass Spectrometry: Operate in electrospray ionization (ESI) negative mode.

-

Detection: Use Multiple Reaction Monitoring (MRM). The specific mass transitions for 5-FU and its labeled counterpart are monitored. For example, using N,N-dimethyl-5-FU derivatives, the transition for the analyte could be m/z 158 -> [fragment] and for the ¹⁵N₂-IS, m/z 160 -> [fragment].[1]

-

Data Presentation: Method Performance

Quantitative data from cited studies are summarized below, demonstrating the high precision and sensitivity achievable with ¹⁵N₂-5-FU as an internal standard.

| Parameter | Value | Biological Matrix | Analytical Method | Reference |

| Lower Limit of Detection (LLOD) | 0.05 µM | Plasma | HPLC-MS/MS | [2][3] |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL | Plasma | UPLC-MS/MS | [4] |

| Intra-assay Variation | < 6% | Plasma | HPLC-MS/MS | [2][3] |

| Inter-assay Variation | < 6% | Plasma | HPLC-MS/MS | [2][3] |

| Recovery | > 97% | Plasma | HPLC-MS/MS | [2][3] |

| Total Precision (%RSD) | ≤ 9.0% | Plasma | UPLC-MS/MS | [4] |

Application: Tracing 5-FU Metabolism

5-FU exerts its cytotoxic effects by being converted into fraudulent nucleotides that disrupt DNA and RNA synthesis.[5] Understanding this metabolic activation (anabolism) and its subsequent breakdown (catabolism) is critical for assessing drug efficacy and resistance.[6][7] Using ¹⁵N₂-5-FU as a tracer allows researchers to follow its metabolic fate through various pathways.

5-FU Metabolic Pathways

Upon entering a cell, 5-FU can be converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[8] FdUMP is a potent inhibitor of thymidylate synthase, blocking DNA synthesis.[5] Concurrently, 5-FU is primarily catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[3]

Experimental Protocol: Metabolomics of 5-FU in Cancer Cells

This protocol outlines a workflow to study defects in 5-FU metabolism in chemoresistant cancer cells.[6][7]

-

Cell Culture and Treatment:

-

Culture parental (sensitive) and 5-FU resistant cancer cell lines (e.g., LIM1215 colorectal cancer cells) in appropriate media (e.g., RPMI 1640 with 10% FCS).[6]

-

Seed cells in 150 mm² dishes until they reach 80-85% confluency.

-

Treat the cells with a defined concentration of ¹⁵N₂-5-FU (e.g., 50 µM) for a specified time (e.g., 72 hours). Include untreated controls.

-

-

Metabolite Extraction:

-

Aspirate the culture medium.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water mix) to the culture dish.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., 16,000 g) at 4 °C to pellet cell debris.

-

Collect the supernatant containing the polar metabolites for analysis.

-

-

High-Resolution Mass Spectrometry Analysis:

-

Analyze the extracts using a high-resolution mass spectrometer (e.g., Q Exactive HF) coupled with liquid chromatography.

-

Use scan parameters optimized for detecting the target ¹⁵N₂-labeled metabolites.

-

Identify and quantify the various ¹⁵N₂-labeled metabolites (FUMP, FdUMP, etc.) based on their accurate mass-to-charge ratio (m/z) and retention time, comparing treated vs. untreated and sensitive vs. resistant cells.

-

Data Presentation: Key Metabolites of 5-FU

The following table lists the key metabolites in the 5-FU pathway, which can be tracked using ¹⁵N₂-5-FU.

| Metabolite (Abbreviation) | Full Name | Role |

| 5-FU | 5-Fluorouracil | Parent Drug |

| FURD | Fluorouridine | Anabolic Intermediate |

| FUMP | Fluorouridine Monophosphate | Anabolic Intermediate |

| FUTP | Fluorouridine Triphosphate | Active Metabolite (RNA Damage) |

| FdURD | Fluorodeoxyuridine | Anabolic Intermediate |

| FdUMP | Fluorodeoxyuridine Monophosphate | Active Metabolite (Inhibits TS) |

| FdUTP | Fluorodeoxyuridine Triphosphate | Active Metabolite (DNA Damage) |

| DHFU | Dihydrofluorouracil | Catabolic Product |

| FBAL | α-fluoro-β-alanine | Final Catabolite |

Advanced Applications in NMR Spectroscopy

While less common than mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for metabolic studies. ¹⁵N is an NMR-active nucleus. Although its sensitivity is lower than ¹⁹F NMR (which can be used to track fluorine), ¹⁵N labeling can provide complementary structural and quantitative information, particularly in studies analyzing the formation of 5-FU adducts with biomolecules or for detailed structural elucidation of metabolites.[9][10] Studies have successfully used ¹⁹F NMR to monitor 5-FU metabolism in vivo, and similar principles could be applied using ¹⁵N detection in specialized exploratory studies.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nvkc.nl [nvkc.nl]

- 4. waters.com [waters.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-Fluorouracil metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-fluorouracil metabolism monitored in vivo by 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo 19F NMR spectroscopy of the antimetabolite 5-fluorouracil and its analogues. An assessment of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 5-Fluorouracil-¹⁵N₂ in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors. Its mechanism of action involves the inhibition of thymidylate synthase and its incorporation into RNA and DNA, leading to cytotoxicity.[1][2] Stable isotope-labeled 5-FU, specifically 5-Fluorouracil-¹⁵N₂ (¹⁵N₂-5-FU), serves as a powerful tool for researchers to trace the metabolic fate of 5-FU within cancer cells. By replacing the two nitrogen atoms in the pyrimidine ring with the heavy isotope ¹⁵N, ¹⁵N₂-5-FU can be distinguished from its endogenous counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for precise quantification of its uptake, anabolic conversion to active metabolites, and incorporation into nucleic acids, providing invaluable insights into drug efficacy, resistance mechanisms, and the impact on cellular metabolism.[3][4]

These application notes provide a comprehensive protocol for utilizing ¹⁵N₂-5-FU in cell culture experiments, from cell line selection and culture conditions to detailed methodologies for sample preparation and analysis by LC-MS/MS and NMR spectroscopy.

Data Presentation

Quantitative Analysis of 5-Fluorouracil Incorporation into Nucleic Acids

The incorporation of 5-FU into RNA and DNA is a critical aspect of its cytotoxic activity. The following table summarizes representative data on the incorporation of 5-FU in human colorectal cancer tissues, which can serve as a benchmark for cell culture experiments. Note that incorporation levels can vary significantly between different cell lines and experimental conditions.

| Parameter | Time Point | Primary Tumor | Liver Metastasis | Normal Mucosa | Reference |

| RNA Incorporation (pmol/µg RNA) | 2 hours | 0.4 ± 0.1 | 0.5 ± 0.2 | 0.3 ± 0.1 | [5] |

| 24 hours | 1.0 ± 0.3 | 0.9 ± 0.4 | 0.6 ± 0.2 | [5] | |

| 48 hours | 0.7 ± 0.2 | 0.6 ± 0.3 | 0.4 ± 0.1 | [5] | |

| DNA Incorporation (fmol/µg DNA) | 2 hours | 45 ± 15 | 55 ± 20 | 30 ± 10 | [5] |

| 24 hours | 127 ± 40 | 110 ± 35 | 70 ± 25 | [5] | |

| 48 hours | 90 ± 30 | 80 ± 25 | 50 ± 15 | [5] |

Maximal incorporation into both RNA and DNA was observed at 24 hours after 5-FU administration.[5] The incorporation into RNA is substantially higher than into DNA.[1]

LC-MS/MS Parameters for the Analysis of 5-FU and its Metabolites

The following table provides the precursor m/z values for the unlabeled anabolic metabolites of 5-FU. For ¹⁵N₂-5-FU and its corresponding metabolites, the precursor m/z will be shifted by +2 due to the two ¹⁵N atoms. The fragment ions will need to be determined empirically, but this table provides a starting point for method development.

| Compound | Molecular Formula | Precursor Ion [M-H]⁻ | Expected ¹⁵N₂-labeled Precursor Ion [M-H]⁻ |

| 5-Fluorouracil (5-FU) | C₄H₃FN₂O₂ | 129.0091 | 131.0032 |

| Fluorouridine (FURD) | C₉H₁₁FN₂O₆ | 261.0528 | 263.0469 |

| Fluorodeoxyuridine (FdURD) | C ₉H₁₁FN₂O₅ | 245.0579 | 247.0520 |

| Fluorouridine monophosphate (FUMP) | C₉H₁₂FN₂O₉P | 341.0191 | 343.0132 |

| Fluorodeoxyuridine monophosphate (FdUMP) | C₉H₁₂FN₂O₈P | 325.0242 | 327.0183 |

| Fluorouridine diphosphate (FUDP) | C₉H₁₃FN₂O₁₂P₂ | 420.9857 | 422.9798 |

| Fluorodeoxyuridine diphosphate (FdUDP) | C₉H₁₃FN₂O₁₁P₂ | 404.9908 | 406.9849 |

| Fluorouridine triphosphate (FUTP) | C₉H₁₄FN₂O₁₅P₃ | 500.9523 | 502.9464 |

| Fluorodeoxyuridine triphosphate (FdUTP) | C₉H₁₄FN₂O₁₄P₃ | 484.9574 | 486.9515 |

Table adapted from a high-resolution mass spectrometry-based workflow for 5-FU metabolite analysis.[6]

Experimental Protocols

I. Cell Culture and ¹⁵N₂-5-Fluorouracil Treatment

A. Materials:

-

Cancer cell line of interest (e.g., colorectal, breast, pancreatic cancer cell lines)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

5-Fluorouracil-¹⁵N₂ (¹⁵N₂-5-FU)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

-

Hemocytometer or automated cell counter

B. Protocol:

-

Cell Seeding: Seed the chosen cancer cells in appropriate cell culture vessels and allow them to adhere and reach 70-80% confluency.

-

Preparation of ¹⁵N₂-5-FU Stock Solution: Prepare a stock solution of ¹⁵N₂-5-FU in sterile DMSO or PBS. The concentration of the stock solution should be at least 1000-fold higher than the final working concentration to minimize the volume of solvent added to the cell culture medium.

-

Treatment:

-

Remove the existing culture medium from the cells.

-

Add fresh, pre-warmed complete culture medium containing the desired final concentration of ¹⁵N₂-5-FU. A typical starting concentration for metabolic tracing studies is 10-50 µM.[3]

-

Include appropriate controls, such as vehicle-treated cells (medium with the same amount of DMSO or PBS used for the ¹⁵N₂-5-FU stock) and untreated cells.

-

-

Incubation: Incubate the cells for the desired time period. For time-course experiments, typical time points for analyzing 5-FU metabolism and incorporation are 2, 8, and 24 hours.[5]

II. Sample Preparation for LC-MS/MS and NMR Analysis

A. Materials:

-

Ice-cold PBS

-

Ice-cold 80% methanol (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C

-

Lyophilizer or vacuum concentrator

B. Protocol:

-

Quenching and Harvesting:

-

At the end of the incubation period, place the cell culture plates on ice.

-

Aspirate the medium and quickly wash the cells twice with ice-cold PBS to remove any extracellular ¹⁵N₂-5-FU.

-

Add ice-cold 80% methanol to the plate to quench metabolic activity and lyse the cells.

-

Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Metabolite Extraction:

-

Vortex the cell lysate vigorously for 1 minute.

-

Centrifuge at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

-

Sample Preparation for Analysis:

-

For LC-MS/MS analysis, the supernatant can be directly analyzed or dried down and reconstituted in an appropriate solvent (e.g., 50% methanol).

-

For NMR analysis, the supernatant should be lyophilized to dryness and reconstituted in a suitable NMR buffer containing a deuterated solvent (e.g., D₂O) and an internal standard.

-

III. LC-MS/MS Analysis of ¹⁵N₂-5-FU and its Metabolites

A. Instrumentation and Columns:

-

A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a UHPLC system is recommended for accurate mass measurements and distinguishing between labeled and unlabeled metabolites.[3][6]

-

A porous graphitic carbon column is suitable for the separation of the polar metabolites of 5-FU.[3]

B. LC Method (Example):

-

Mobile Phase A: 10 mM ammonium acetate in water, pH 9.8

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 2% to 80% B over 20 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

C. MS Method:

-

Ionization Mode: Negative electrospray ionization (ESI-)

-

Analysis Mode: Targeted selected ion monitoring (tSIM) for the expected precursor masses of ¹⁵N₂-5-FU and its metabolites (see table above).

-

Fragmentation: For targeted MS/MS, perform collision-induced dissociation (CID) on the precursor ions to generate fragment ions for confirmation and quantification. The specific mass transitions for ¹⁵N₂-labeled metabolites need to be empirically determined.

IV. NMR Spectroscopy Analysis

A. Instrumentation:

-

A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.

B. NMR Experiments:

-

¹H NMR: To obtain a general metabolic profile.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is a key experiment to specifically detect the ¹⁵N-labeled metabolites of 5-FU. It provides a correlation between the ¹H and ¹⁵N nuclei, allowing for the identification and quantification of ¹⁵N₂-5-FU and its downstream products.

-

Parameter Optimization: The acquisition parameters for the ¹H-¹⁵N HSQC experiment, such as the number of scans and relaxation delays, should be optimized to achieve a good signal-to-noise ratio for the expected low concentrations of the labeled metabolites.

V. RNA and DNA Extraction and Analysis

A. Protocol:

-

After treatment with ¹⁵N₂-5-FU, harvest the cells as described above.

-

Extract total RNA and DNA using a commercially available kit or standard phenol-chloroform extraction methods.

-

To quantify the incorporation of ¹⁵N₂-5-FU, the extracted nucleic acids must be enzymatically digested to individual nucleosides.

-

Treat the RNA with nuclease P1 and alkaline phosphatase.

-

Treat the DNA with DNase I, nuclease P1, and alkaline phosphatase.

-

-

Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the amount of ¹⁵N₂-fluorouridine and ¹⁵N₂-fluorodeoxyuridine.

Visualizations

Metabolic Pathway of 5-Fluorouracil

Caption: Anabolic pathway of ¹⁵N₂-5-Fluorouracil in cancer cells.

Experimental Workflow

References

- 1. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

tracking 5-Fluorouracil-15N2 incorporation into DNA and RNA

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[1] Its cytotoxic effects stem from its intracellular conversion into several active metabolites that disrupt DNA synthesis and RNA function.[2][3] The primary mechanisms include the inhibition of thymidylate synthase (TS) by 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) and the incorporation of 5-fluorouridine-5'-triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP) into RNA and DNA, respectively.[4][5] Tracking the extent of 5-FU incorporation into these nucleic acids is crucial for understanding its mechanisms of action, predicting therapeutic response, and investigating resistance.

This document provides a detailed protocol for tracking the incorporation of isotopically labeled 5-Fluorouracil-15N2 into cellular DNA and RNA using liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope label allows for precise and sensitive quantification, distinguishing the drug from its endogenous analogue, uracil.

Metabolic Pathway of 5-Fluorouracil

Upon entering the cell, 5-FU is converted into its active forms through the pyrimidine metabolic pathway.[2] It can be anabolized into FUTP and subsequently incorporated into various RNA species, leading to impaired RNA processing and function.[6] Alternatively, it can be converted to FdUTP and incorporated into DNA, causing DNA damage and instability.[5][7] A small fraction of the administered 5-FU is activated, while the majority is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD).[2][5]

Experimental Workflow

The overall process involves treating cancer cells with 5-FU-15N2, followed by the separation of DNA and RNA. The purified nucleic acids are then enzymatically digested into their constituent nucleosides. These digests are analyzed by LC-MS/MS to quantify the amount of 15N2-labeled 5-fluorouridine (from RNA) and 5-fluoro-2'-deoxyuridine (from DNA).

Quantitative Data on 5-FU Incorporation

The extent of 5-FU incorporation can vary significantly based on the cell type, drug concentration, and exposure time. The following tables summarize representative data from published studies.

Table 1: 5-FU Incorporation into RNA

| Tissue/Cell Line | 5-FU Dose/Concentration | Time Point | Incorporation Level (pmol/µg RNA) | Reference |

| Human Colorectal Tumor | 500 mg/m² | 24 h | 1.0 - 1.5 | [8][9] |

| Murine Colon Tumor | 80 mg/kg | 2 h | ~10.0 | [8] |

| Human WiDr Colon Tumor Cells | 25 µM | 4 h | ~0.4 | [8] |

| Human Colorectal Cancer Biopsy | 500 mg/m² | 24 h (Maximal) | ~1.0 | [10] |

| L1210 Ascites Cells (in vivo) | 100 mg/kg | 3 h (Peak) | 1 FUra per 174 normal nucleotides | [11] |

Table 2: 5-FU Incorporation into DNA

| Tissue/Cell Line | 5-FU Dose/Concentration | Time Point | Incorporation Level (fmol/µg DNA) | Reference |

| Human Colorectal Cancer Biopsy | 500 mg/m² | 24 h (Maximal) | ~127 | [9][10] |

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

-

Cell Seeding : Plate the cancer cell line of interest (e.g., HCT116, WiDr) in appropriate culture dishes and grow to 70-80% confluency in standard culture medium.

-

Preparation of Labeling Medium : Prepare fresh culture medium containing the desired concentration of this compound. A typical concentration range is 10-50 µM.[4]

-

Labeling : Remove the standard culture medium from the cells, wash once with PBS, and add the 5-FU-15N2 labeling medium.

-

Incubation : Incubate the cells for a specified time course (e.g., 2, 24, 48 hours) under standard cell culture conditions (37°C, 5% CO2).[9]

-

Cell Harvesting : After incubation, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until nucleic acid extraction.

Protocol 2: Nucleic Acid (DNA and RNA) Extraction

-

Lysis : Resuspend the cell pellet in a lysis buffer from a commercial nucleic acid extraction kit (e.g., AllPrep DNA/RNA Mini Kit, Qiagen).

-

Homogenization : Homogenize the lysate by passing it through a blunt 20-gauge needle or using a rotor-stator homogenizer.

-

Separation : Follow the manufacturer's protocol to separate and purify the DNA and RNA fractions. This typically involves using specialized spin columns that selectively bind DNA and RNA.

-

Quantification and Quality Control : Elute the purified DNA and RNA in nuclease-free water. Measure the concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios should be ~1.8 for DNA and ~2.0 for RNA.

Protocol 3: Enzymatic Digestion of Nucleic Acids to Nucleosides

This protocol converts the polymer nucleic acids into individual nucleosides for LC-MS analysis.[4]

-

Sample Preparation : In a microcentrifuge tube, place 1-5 µg of purified RNA or DNA.

-

RNA Digestion :

-

To the RNA sample, add Nuclease P1 and incubate at 37°C for 2 hours.

-

Add Bacterial Alkaline Phosphatase and incubate at 37°C for an additional 2 hours.

-

-

DNA Digestion :

-

To the DNA sample, add DNase I and Nuclease P1. Incubate at 37°C for 2 hours.

-

Add Bacterial Alkaline Phosphatase and incubate at 37°C for an additional 2 hours.

-

-

Protein Precipitation : Stop the reaction and precipitate the enzymes by adding ice-cold acetonitrile or by using a centrifugal filter unit (e.g., 3 kDa MWCO). Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Sample Collection : Collect the supernatant/filtrate containing the nucleosides for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis for Quantification

This protocol uses a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) for sensitive detection.[4][12]

-

Instrumentation : Use a UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.[4]

-

Chromatographic Separation :

-

Column : A porous graphitic carbon column or a C18 reversed-phase column is suitable for separating nucleosides.[4]

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : Run a gradient from low to high percentage of Mobile Phase B to elute the nucleosides.

-

Injection Volume : 5-10 µL of the digested sample.

-

-

Mass Spectrometry :

-

Ionization Mode : Operate in positive electrospray ionization (ESI+) mode.

-

Detection Mode : Use Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions : Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for 15N2-labeled 5-fluorouridine and 5-fluoro-2'-deoxyuridine, as well as their unlabeled endogenous counterparts (uridine, deoxyuridine, etc.) and a stable isotope-labeled internal standard.

-

5-FU-15N2 : The precursor ion (m/z) will be shifted by +2 compared to unlabeled 5-FU. For example, for 5-FU itself, the transition is m/z 129 -> 42; for 1,3-15N2-5FU, it would be m/z 131 -> 43.[12] The exact m/z for the nucleosides (15N2-5-FUrd and 15N2-5-FdUrd) must be determined.

-

-

Internal Standard : A stable isotope-labeled internal standard (e.g., 13C-Uridine) should be added to samples and calibration standards to correct for matrix effects and variations in instrument response.[4]

-

-

Calibration Curve : Prepare a calibration curve by spiking known concentrations of 15N2-5-FUrd and 15N2-5-FdUrd standards into digested nucleic acid matrix from untreated cells.

Data Analysis and Interpretation

-

Peak Integration : Integrate the peak areas for the MRM transitions corresponding to the 15N2-labeled 5-FU nucleosides and the endogenous nucleosides (e.g., Uridine, Guanosine, Cytidine, Adenosine).

-

Quantification : Use the calibration curve to determine the absolute amount (in pmol or fmol) of 15N2-5-FUrd and 15N2-5-FdUrd in the sample.

-

Normalization : Normalize the amount of incorporated 5-FU to the total amount of nucleic acid used in the digestion (e.g., pmol 15N2-5-FUrd / µg RNA).

-

Incorporation Rate : The incorporation rate can also be expressed as a ratio of the 5-FU nucleoside to one of its natural counterparts (e.g., pmol 15N2-5-FUrd / pmol Uridine).

References

- 1. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs [mdpi.com]

- 3. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]

- 7. Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assay and time course of 5-fluorouracil incorporation into RNA of L1210/0 ascites cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nvkc.nl [nvkc.nl]

Application Notes and Protocols for In Vivo Metabolic Imaging with 5-Fluorouracil-¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] Its efficacy is dependent on its intracellular conversion to active metabolites that inhibit DNA and RNA synthesis.[2][3] However, significant interpatient variability in treatment response and toxicity exists, largely due to differences in 5-FU metabolism.[4] Therefore, the ability to non-invasively monitor the metabolic fate of 5-FU in vivo is of great interest for personalizing cancer therapy and developing new drug delivery strategies.

While in vivo imaging of 5-FU has traditionally been performed using ¹⁹F Magnetic Resonance Spectroscopy (MRS) or Positron Emission Tomography (PET) with ¹⁸F-labeled 5-FU, the use of stable isotope-labeled 5-Fluorouracil-¹⁵N₂ offers a unique approach to trace the metabolic pathways of the pyrimidine ring itself. This technique allows for the investigation of the downstream metabolites and their incorporation into cellular macromolecules, providing a deeper understanding of the drug's mechanism of action and resistance.

These application notes provide a comprehensive overview of the metabolic pathways of 5-FU and a detailed, albeit prospective, protocol for in vivo metabolic imaging using 5-Fluorouracil-¹⁵N₂. Given the novelty of this specific application, the proposed protocol is based on established methodologies for in vivo stable isotope tracing and ¹⁹F MRS of 5-FU.

Metabolic Pathways of 5-Fluorouracil

5-FU undergoes complex anabolic and catabolic transformations upon administration. The anabolic pathways lead to the formation of cytotoxic fluoronucleotides, while the catabolic pathway results in inactive degradation products.[1][2][3]

Anabolic (Activation) Pathways:

There are three main routes for the activation of 5-FU to its cytotoxic metabolites:[3]

-

Conversion to Fluorouridine Monophosphate (FUMP): 5-FU can be converted to FUMP by orotate phosphoribosyltransferase (OPRT). FUMP is then phosphorylated to fluorouridine diphosphate (FUDP) and subsequently to fluorouridine triphosphate (FUTP), which can be incorporated into RNA, leading to RNA damage.[2][3]

-

Sequential Conversion via Fluorouridine (FUR): 5-FU can be converted to FUR by uridine phosphorylase, followed by phosphorylation to FUMP by uridine kinase.[3]

-

Sequential Conversion to Fluorodeoxyuridine Monophosphate (FdUMP): 5-FU can be converted to fluorodeoxyuridine (FUDR) by thymidine phosphorylase, and then to FdUMP by thymidine kinase. FdUMP is a potent inhibitor of thymidylate synthase (TS), a key enzyme in de novo DNA synthesis.[3][5] The inhibition of TS leads to a depletion of thymidine, which disrupts DNA replication and repair.[3] FdUMP can be further phosphorylated to fluorodeoxyuridine triphosphate (FdUTP), which can be misincorporated into DNA, causing DNA damage.[2]

Catabolic (Degradation) Pathway:

The majority (over 80%) of administered 5-FU is catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[3][5]

-

Conversion to Dihydrofluorouracil (DHFU): DPD catalyzes the rate-limiting step in 5-FU catabolism, converting it to DHFU.[5]

-

Conversion to Fluoro-beta-ureidopropionate (FUPA): DHFU is then converted to FUPA by dihydropyrimidinase (DPYS).[5]

-

Conversion to Fluoro-beta-alanine (FBAL): Finally, FUPA is converted to the inactive metabolite FBAL by beta-ureidopropionase (UPB1).[5]

Deficiency in DPD can lead to severe 5-FU toxicity due to reduced drug clearance.[5]

Quantitative Data on 5-FU Metabolism and Imaging

The following tables summarize key quantitative parameters related to 5-FU metabolism and in vivo imaging, primarily derived from studies using ¹⁹F MRS. This data can serve as a reference for designing and interpreting experiments with 5-Fluorouracil-¹⁵N₂.

Table 1: In Vivo Imaging Parameters for 5-FU Metabolites

| Parameter | Value | Animal Model | Imaging Modality | Reference |

| ¹⁹F Chemical Shifts | ||||

| 5-FU | 0 ppm | Rat | ¹⁹F MRS | [6] |

| Fluoronucleotides (Fnuc) | +5 ppm | Rat | ¹⁹F MRS | [6] |

| Fluoro-beta-alanine (FBAL) | -19 ppm | Rat | ¹⁹F MRS | [6] |

| MRI Parameters | ||||

| Field of View (FOV) | 400 x 100 mm | Rat | ¹⁹F MRI | [6] |

| Matrix Size | 64 x 16 | Rat | ¹⁹F MRI | [6] |

| Repetition Time (TR) | 1000 ms | Rat | ¹⁹F MRI | [6] |

| Echo Time (TE) | 7 ms | Rat | ¹⁹F MRI | [6] |

Table 2: Pharmacokinetic and Pharmacodynamic Data

| Parameter | Value | Condition | Reference |

| Catabolism Rate | >80% of administered dose | In humans | [3][5] |

| IC₅₀ (5-FU) | 5.00 ± 0.004 µg/mL | HT-29 colon cancer cells | [7] |

| IC₅₀ (5-FU microspheres) | 165 ± 1.9 µg/mL | HT-29 colon cancer cells | [7] |

| 5-FU Half-life | < 20 minutes | Intravenous administration in humans | [8] |

Experimental Protocols

Protocol 1: In Vivo Metabolic Imaging of 5-Fluorouracil-¹⁵N₂ using ¹⁵N Magnetic Resonance Spectroscopy

This protocol describes a hypothetical approach for the in vivo detection and quantification of 5-Fluorouracil-¹⁵N₂ and its ¹⁵N-labeled metabolites using ¹⁵N MRS.

1. Synthesis of 5-Fluorouracil-¹⁵N₂

The synthesis of 5-Fluorouracil-¹⁵N₂ is a critical prerequisite. While not detailed here, it would likely involve the use of ¹⁵N-labeled precursors in a multi-step chemical synthesis process. The final product must be purified and validated for isotopic enrichment and chemical purity.

2. Animal Model and Tumor Implantation

-

Animal Model: Nude mice (e.g., Balb/c nu/nu) are a suitable model for xenograft tumor studies.

-

Cell Line: A human colorectal cancer cell line (e.g., HT-29 or HCT116) can be used.

-

Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before imaging.

3. Administration of 5-Fluorouracil-¹⁵N₂

-

Dose: A dose of 100-150 mg/kg of 5-Fluorouracil-¹⁵N₂ can be administered. The exact dose may need to be optimized based on signal-to-noise considerations and animal tolerance.

-

Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injection are common routes. I.v. administration provides more rapid and predictable systemic exposure.

4. In Vivo ¹⁵N MRS Data Acquisition

-

MRI System: A high-field small animal MRI system (e.g., 7T or higher) equipped with a ¹⁵N-capable radiofrequency (RF) coil is required.

-

Animal Preparation: Anesthetize the mouse using isoflurane (1-2% in oxygen). Monitor respiration and maintain body temperature using a heated water blanket.

-

Positioning: Position the animal in the magnet with the tumor centered within the sensitive volume of the RF coil.

-

Shimming: Perform localized shimming on the tumor volume to optimize magnetic field homogeneity.

-

¹⁵N MRS Parameters (Hypothetical):

-

Pulse Sequence: A simple pulse-acquire sequence or a more advanced sequence with proton decoupling for sensitivity enhancement.

-

Repetition Time (TR): A relatively long TR (e.g., 2-3 seconds) should be used to account for the typically long T1 relaxation times of ¹⁵N.

-

Number of Averages: A large number of averages (e.g., 512 or more) will be necessary to achieve adequate signal-to-noise due to the low gyromagnetic ratio and low natural abundance (in the absence of enrichment) of ¹⁵N.

-